molecular formula C15H21N3O3 B1399271 1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid CAS No. 1316227-15-2

1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid

Cat. No.: B1399271
CAS No.: 1316227-15-2
M. Wt: 291.35 g/mol
InChI Key: OZAZBLOKALVIPB-UHFFFAOYSA-N
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Description

1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with an acetyl group, a pyrazinylpropyl chain, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Pyrazinylpropyl Chain: The pyrazinylpropyl chain is introduced via nucleophilic substitution reactions, where a pyrazine derivative reacts with a propyl halide.

    Acetylation: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the piperidine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazine ring and piperidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The acetyl and carboxylic acid groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetyl-3-(3-(pyridin-2-yl)propyl)piperidine-3-carboxylic acid
  • 1-Acetyl-3-(3-(quinolin-2-yl)propyl)piperidine-3-carboxylic acid
  • 1-Acetyl-3-(3-(pyrimidin-2-yl)propyl)piperidine-3-carboxylic acid

Uniqueness

1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-acetyl-3-(3-pyrazin-2-ylpropyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-12(19)18-9-3-6-15(11-18,14(20)21)5-2-4-13-10-16-7-8-17-13/h7-8,10H,2-6,9,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAZBLOKALVIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)(CCCC2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid
Reactant of Route 2
1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid
Reactant of Route 3
1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid
Reactant of Route 4
1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid
Reactant of Route 5
1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid
Reactant of Route 6
1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid

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